molecular formula C10H12BrNO B13487793 9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13487793
M. Wt: 242.11 g/mol
InChI Key: INXZVVJOUSMDTN-UHFFFAOYSA-N
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Description

9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, with a bromine atom and a methyl group attached to the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 7-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine with methyl iodide in the presence of a base can yield the desired compound . Industrial production methods may involve the use of one-pot synthesis techniques, which allow for the efficient and regioselective formation of the compound .

Chemical Reactions Analysis

9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that the compound can bind to targets such as epidermal growth factor receptor (EGFR), which is involved in cancer cell proliferation .

Comparison with Similar Compounds

9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

InChI

InChI=1S/C10H12BrNO/c1-7-4-8-6-12-2-3-13-10(8)9(11)5-7/h4-5,12H,2-3,6H2,1H3

InChI Key

INXZVVJOUSMDTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OCCNC2

Origin of Product

United States

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